![molecular formula C12H15ClN2O2 B11765003 ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)
ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate typically involves the reaction of 3,5-dimethylphenylhydrazine with ethyl 2-chloroacetate under controlled conditions. The reaction is usually carried out in an alkaline medium to facilitate the formation of the hydrazone linkage . The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate has shown potential as a pharmacological agent in various studies:
- Anticancer Activity : Research indicates that derivatives of hydrazone compounds exhibit significant cytotoxic effects against cancer cell lines. This compound can serve as a precursor for synthesizing more potent anticancer agents .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which contribute to its potential in preventing oxidative stress-related diseases .
Case Study
A study conducted by Madhavi and Ramanamma explored the synthesis of similar hydrazone derivatives and their biological activities. The results demonstrated that these compounds exhibited notable antibacterial and antioxidant properties, suggesting that this compound could be further developed for therapeutic applications .
Agricultural Applications
The compound is also being investigated for its role in agriculture:
- Pesticide Development : this compound can be utilized in creating novel pesticides due to its potential bioactivity against various pests. Its structural features allow for modifications that enhance efficacy and reduce environmental impact .
Materials Science
In materials science, this compound is being explored for:
- Polymer Synthesis : The compound can act as a monomer in the synthesis of polymers with specific functionalities. These polymers may find applications in coatings, adhesives, and other materials requiring enhanced chemical resistance .
Data Table of Applications
Application Area | Description | Notable Findings |
---|---|---|
Medicinal Chemistry | Anticancer and antioxidant properties | Significant cytotoxic effects against cancer cells |
Agricultural Chemistry | Development of bioactive pesticides | Potential efficacy against agricultural pests |
Materials Science | Use as a monomer in polymer synthesis | Enhanced chemical resistance in coatings and adhesives |
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The hydrazone functional group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo tautomerization, leading to different isomeric forms that may have distinct biological activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar ethyl group but lacks the hydrazone functionality.
Methyl butyrate: Another ester with a similar structure but different alkyl groups.
Ethyl benzoate: An ester with a benzene ring, similar to the aromatic ring in the target compound
Uniqueness
Ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate is unique due to the presence of the hydrazone functional group, which imparts specific chemical reactivity and potential biological activity. This makes it distinct from other esters and hydrazones, providing unique opportunities for its application in various fields.
Biological Activity
Ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C13H14ClN3O2
- Molecular Weight: 281.72 g/mol
Synthesis Methods:
The synthesis typically involves the reaction of ethyl acetate with 3,5-dimethylphenyl hydrazine under acidic conditions. The chloro group is introduced via chlorination reactions, which can be optimized for yield and purity.
Biological Activity
This compound has been investigated for various biological activities:
1. Anticancer Activity:
Several studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values: In vitro studies reported IC50 values ranging from 5 to 15 µM against breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT-116) .
2. Antimicrobial Properties:
Research indicates that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways .
3. Antioxidant Activity:
this compound has shown potential as an antioxidant, scavenging free radicals effectively in various assays .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as topoisomerases and proteasomes .
- Receptor Modulation: It is believed to modulate the activity of certain receptors involved in apoptosis and cell cycle regulation .
Case Studies
Case Study 1: Anticancer Activity
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability. The study utilized flow cytometry to assess apoptosis rates, revealing that the compound induced apoptosis through the mitochondrial pathway .
Case Study 2: Antibacterial Efficacy
In a comparative study against standard antibiotics, this compound exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibacterial agents .
Data Tables
Biological Activity | IC50 Values (µM) | Cell Lines Tested |
---|---|---|
Anticancer | 5 - 15 | MCF-7, HCT-116 |
Antibacterial | Varies | Staphylococcus aureus, E. coli |
Antioxidant | N/A | DPPH Assay |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate?
Methodology: The compound is synthesized via hydrazone formation using 3,5-dimethylphenylhydrazine and ethyl 2-chloroacetoacetate derivatives. Key steps include:
- Reagent selection : Triethylamine is commonly used to deprotonate intermediates and drive the reaction .
- Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents (e.g., 25–35% ethyl acetate) tracks progress .
- Purification : Flash chromatography (e.g., Biotage SP4 systems) or crystallization from diethyl ether/hexane mixtures yields pure product .
Q. How is the molecular structure of this compound characterized experimentally?
Methodology: Structural confirmation involves:
- NMR spectroscopy : 1H and 13C NMR (e.g., δ 7.45 ppm for aromatic protons, 4.46–4.53 ppm for ethoxy groups) identifies functional groups and stereochemistry .
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs) resolves the (2E)-configuration and planar hydrazinylidene moiety. Asymmetric units often show dihedral angles <10° between aromatic and hydrazone planes .
- Software tools : WinGX and ORTEP visualize anisotropic displacement ellipsoids and generate publication-ready figures .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Methodology: Discrepancies (e.g., unexpected NMR shifts or crystallographic disorder) require:
- Cross-validation : Compare 1H NMR (solution state) with X-ray data (solid state) to assess conformational flexibility .
- Dynamic NMR experiments : Variable-temperature studies detect hindered rotation around the hydrazone bond .
- DFT calculations : Optimize gas-phase and solid-state structures to reconcile experimental vs. theoretical bond lengths .
Q. What strategies optimize reaction yield and purity for large-scale synthesis?
Methodology:
- Solvent optimization : Refluxing in toluene or acetonitrile improves reaction rates .
- Catalyst screening : Triethylamine or acetic acid enhances cyclization efficiency in hydrazone formation .
- Workflow integration : Automated flash chromatography (e.g., Biotage systems) ensures reproducibility for multi-gram batches .
Q. How can researchers assess the compound’s potential bioactivity using computational models?
Methodology:
- Molecular docking : Use MOE or AutoDock to predict binding affinities for targets like kinases or cyclin-dependent proteins .
- Pharmacophore modeling : Map the hydrazone and chloroacetate groups as hydrogen-bond acceptors/donors for virtual screening .
- ADMET profiling : Predict pharmacokinetics (e.g., LogP, solubility) with QSAR tools to prioritize in vitro testing .
Q. What computational approaches predict regioselectivity in derivatization reactions?
Methodology:
- Frontier molecular orbital (FMO) analysis : Identify electrophilic/nucleophilic sites using Gaussian or ORCA software. The hydrazone nitrogen often exhibits high nucleophilicity .
- Transition-state modeling : Simulate reaction pathways (e.g., chlorination or ester hydrolysis) with CP2K or NWChem to predict kinetic products .
Properties
Molecular Formula |
C12H15ClN2O2 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-6-8(2)5-9(3)7-10/h5-7,14H,4H2,1-3H3/b15-11+ |
InChI Key |
WWRHUTAZABPCJA-RVDMUPIBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=CC(=C1)C)C)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC(=C1)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.